molecular formula C16H12N2O3S B2458241 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207008-94-3

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2458241
M. Wt: 312.34
InChI Key: QBOOSNQMUDNCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazines are a class of organic compounds that contain a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as heterocycles (rings that contain atoms of at least two different elements). Thiazines have been found to have various biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

Thiazines have a six-membered ring with one nitrogen atom and one sulfur atom. The remaining four atoms in the ring are carbon atoms . The exact structure of “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” would depend on the positions of these atoms in the ring and the groups attached to it.


Chemical Reactions Analysis

Thiazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, and reductions . The exact reactions that “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” can undergo would depend on its exact structure.

Future Directions

Thiazines and related compounds are an active area of research, with potential applications in various fields including medicine and agriculture . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and testing their efficacy and safety in various applications.

properties

IUPAC Name

4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOOSNQMUDNCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

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